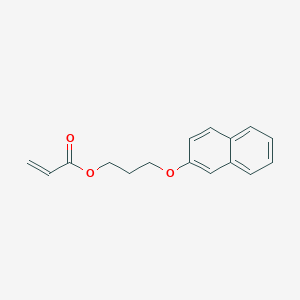

3-(Naphthalen-2-yloxy)propyl acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yloxypropyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-16(17)19-11-5-10-18-15-9-8-13-6-3-4-7-14(13)12-15/h2-4,6-9,12H,1,5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRMRUGMDDKJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCOC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High Refractive Index Acrylate Monomers: Molecular Design & Optical Engineering

Technical Guide for Research & Development Professionals

Executive Summary

The demand for high refractive index (HRI) polymers (

This guide analyzes the molecular engineering required to maximize the Lorentz-Lorenz relationship, detailing the synthesis, polymerization, and characterization of next-generation optical resins. It provides a self-validating experimental protocol for formulating UV-curable fluorene-based systems, bridging the gap between organic synthesis and optical physics.

Theoretical Framework: The Physics of Molecular Design

The refractive index (

Where:

- = Molar Refraction (measure of total polarizability).

- = Molar Volume.[1][2]

- = Molecular polarizability.[2][3]

The Design Directive: To increase

The Abbe Number Trade-off

Researchers must also consider the Abbe number (

-

Challenge: Generally, as RI increases,

decreases (high dispersion), leading to chromatic aberration. -

Solution: Alicyclic sulfur monomers (e.g., episulfides) offer a rare balance of high RI and moderate dispersion compared to purely aromatic systems.

Monomer Classes & Molecular Architecture

A. Polycyclic Aromatics (Fluorene & Carbazole)

Fluorene-based acrylates, such as Bisphenol Fluorene Diacrylate (BPFDA) , are the industry standard for high-performance optical resins.

-

Mechanism: The rigid "cardo" (hinge) structure of the fluorene ring provides high electron density (increasing

) while restricting chain mobility, resulting in a high glass transition temperature ( -

Performance: Typically achieves

. -

Advantage: Excellent thermal stability (

C) and low shrinkage during polymerization.[4]

B. Sulfur-Containing Monomers (Thio-Systems)

To push

-

Thioacrylates & Thiourethanes: Incorporating sulfide (-S-) or sulfone (-SO2-) linkages.

-

Episulfides: Ring-opening polymerization of episulfides yields extremely high RI but often requires thiol-ene "click" chemistry rather than standard free-radical acrylate polymerization.

-

Odor & Stability: A historical drawback of thiols is odor and yellowing; modern "capped" thio-acrylates mitigate this.

C. Halogenated Systems (Legacy)

Brominated acrylates (e.g., Pentabromophenyl methacrylate) yield high RI but are largely phased out in consumer electronics due to environmental toxicity and high birefringence.

Visualization: Molecular Design Strategy

The following diagram illustrates the decision tree for selecting monomers based on the Lorentz-Lorenz principle.

Caption: Logic flow for enhancing refractive index via chemical modification of acrylate monomers.

Experimental Protocol: Synthesis of High-RI Optical Film

Objective: Create a transparent, high-RI (

Materials

-

Monomer: 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene (BPFDA).

-

Photoinitiator (PI): Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) - Chosen for deep curing and low yellowing.

-

Solvent: Propylene glycol monomethyl ether acetate (PGMEA) - If spin coating requires viscosity adjustment.

Workflow

Step 1: Resin Formulation

-

Weigh BPFDA monomer into an amber glass vial.

-

Add 1.0 - 3.0 wt% of TPO photoinitiator. Note: Higher PI increases cure speed but may lower molecular weight and slightly reduce RI due to PI residues.

-

Self-Validating Step: Sonicate at 40°C for 30 minutes. Visually inspect for complete dissolution. The solution must be optically clear with no particulates.

Step 2: Film Deposition (Spin Coating)

-

Substrate: Clean Silicon wafer or Quartz glass (for transmission tests).

-

Dispense 2mL of resin through a 0.2

m PTFE syringe filter (removes dust that causes scattering). -

Spin Cycle:

-

Spread: 500 RPM for 5 seconds.

-

Cast: 2000 RPM for 30 seconds (Target thickness: ~2-5

m).

-

Step 3: UV Curing & Post-Bake

-

Nitrogen Purge: Place in a UV chamber with

flow. Oxygen inhibition prevents surface curing of acrylates. -

Exposure: UV LED (365nm or 395nm) at

. -

Validation: FTIR Analysis. Monitor the disappearance of the acrylate

peak at 1635 -

Post-Bake: 100°C for 10 minutes to relax internal stress and drive off any residual solvent.

Visualization: Fabrication Workflow

Caption: Step-by-step fabrication process for UV-cured high refractive index optical films.

Data Comparison: Monomer Performance

The following table contrasts standard optical polymers with High-RI acrylate systems.

| Polymer System | Refractive Index ( | Abbe Number ( | Key Characteristic | Typical Application |

| PMMA (Standard Acrylic) | 1.49 | 57 | Low RI, High Clarity | General Lenses, Light Guides |

| Polycarbonate | 1.58 | 34 | High Impact, Med RI | Eyewear, Safety Glass |

| Fluorene Acrylates | 1.62 - 1.64 | 20 - 25 | High Thermal Stability | OLED Encapsulation, Wafer Optics |

| Thio-Urethane Acrylates | 1.65 - 1.68 | 30 - 35 | High RI, Flexible | AR Waveguides, Ophthalmic Lenses |

| Episulfide Polymers | 1.70 - 1.74 | 30 - 36 | Ultra-High RI | High-End Camera Lenses |

Note: Data derived from standard commercial grades (e.g., Osaka Gas Chemicals OGSOL series, Mitsui Chemicals MR series).

References

-

Watanabe, S., & Oyaizu, K. (2023). Designing Strategy for High Refractive Index Polymers: From the Molecular Level to Bulk Structure Control. Waseda University / Elsevier. 5[6][7][8]

-

Gong, S., et al. (2025). Preparation and properties of UV-curable di-functional sulfur-containing thioacrylate and thiourethane acrylate monomers with high refractive indices. European Polymer Journal. 4

-

Maekawa, S., et al. (2018). Designing High-Refractive Index Polymers Using Materials Informatics. Polymers (MDPI). 3[6][7][8]

-

Osaka Gas Chemicals. (n.d.). Fluorene-based acrylate (OGSOL) Properties and Applications. 9[6][8]

-

Chae, H., et al. (2023). High Refractive Index Monomers for Improving the Holographic Recording Performance of Two-Stage Photopolymers. ACS Applied Materials & Interfaces.[6] 6

Sources

- 1. uni-marburg.de [uni-marburg.de]

- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 3. Designing High-Refractive Index Polymers Using Materials Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acrylate - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

The Apex of Optical Performance: A Technical Guide to the Refractive Index of Naphthalene-Containing Polyacrylates

For researchers, scientists, and drug development professionals navigating the intricate world of advanced optical materials, the pursuit of high refractive index polymers (HRIPs) is a constant endeavor. These materials are pivotal in the design and fabrication of next-generation optical components, from microlenses and waveguides to advanced sensor technologies.[1][2] Among the various classes of HRIPs, naphthalene-containing polyacrylates have emerged as a particularly promising family, offering a unique combination of high refractive index, processability, and tunability. This guide provides an in-depth exploration of the synthesis, characterization, and structure-property relationships that govern the refractive index of these remarkable polymers.

The Naphthalene Advantage: Engineering High Refractive Index

The refractive index of a polymer is fundamentally linked to its molecular structure, specifically the polarizability of its constituent atoms and the density of their packing.[3] The Lorentz-Lorenz equation provides a theoretical framework for this relationship, indicating that a higher molar refractivity and a smaller molar volume lead to an increased refractive index. The incorporation of a naphthalene moiety into a polymer backbone is a strategic approach to elevating its refractive index due to the high polarizability of the fused aromatic ring system.[4] This "naphthalene advantage" forms the basis for the design of high-performance optical polyacrylates.

The general structure of a naphthalene-containing polyacrylate features a poly(methyl methacrylate) or polyacrylate backbone with pendant naphthyl groups. The specific isomerism of the naphthalene ring (i.e., attachment at the 1- or 2-position) and the nature of the linking group between the ring and the polymer backbone significantly influence the final optical properties.[2]

Synthesis of Naphthalene-Containing Acrylate Monomers and Polymers

The journey to a high refractive index polyacrylate begins with the synthesis of the corresponding naphthalene-containing acrylate monomer. A common and effective method is the esterification of a naphthol with acryloyl or methacryloyl chloride in the presence of a base.[5][6]

Experimental Protocol: Synthesis of 1-Naphthyl Acrylate

This protocol outlines the synthesis of 1-naphthyl acrylate from 1-naphthol and acryloyl chloride.

Materials:

-

1-Naphthol

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-naphthol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Addition of Acryloyl Chloride: Cool the solution to 0°C in an ice bath. Add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the 1-naphthyl acrylate product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Caption: Workflow for the solution polymerization of 1-Naphthyl Acrylate.

Characterization of Naphthalene-Containing Polyacrylates

A comprehensive characterization of the synthesized polymers is essential to understand their optical and physical properties.

Refractive Index Measurement

The primary characteristic of interest is the refractive index. Spectroscopic ellipsometry is a powerful, non-destructive technique for accurately determining the refractive index and thickness of thin polymer films. [7][8][9]The technique measures the change in polarization of light upon reflection from the film surface. By fitting the experimental data to a suitable optical model, the refractive index as a function of wavelength can be extracted.

Abbe Number: The Abbe number is a measure of the material's dispersion (the variation of refractive index with wavelength). A higher Abbe number indicates lower chromatic aberration, which is crucial for high-quality optical components. [10]The Abbe number (Vd) is calculated using the refractive indices at three standard wavelengths:

Vd = (nD - 1) / (nF - nC)

where nD, nF, and nC are the refractive indices at 589.3 nm, 486.1 nm, and 656.3 nm, respectively.

Birefringence: Birefringence is the optical property of a material having a refractive index that depends on the polarization and propagation direction of light. [9]For many optical applications, low birefringence is desirable to avoid distortion of the transmitted light. Birefringence can be measured using techniques such as prism coupling or variable angle spectroscopic ellipsometry.

Other Essential Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomers and polymers.

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity) of the polymers.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymers.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers, which is a critical parameter for their processing and application.

-

UV-Visible Spectroscopy: This technique is used to assess the optical transparency of the polymers in the visible and ultraviolet regions.

Refractive Index Values and Structure-Property Relationships

The refractive index of naphthalene-containing polyacrylates is highly dependent on their specific molecular structure. The following table summarizes reported refractive index values for several relevant polymers.

| Polymer | Refractive Index (nD) | Reference |

| Poly(1-naphthyl methacrylate) | 1.641 | [1][11] |

| Poly(β-naphthyl methacrylate) | 1.6298 | [12] |

| Poly(1-naphthyl acrylate) | ~1.639 | [12] |

| Poly(2-naphthyl acrylate) | ~1.622 | [12] |

| Poly(methyl methacrylate) (for comparison) | ~1.49 | [13] |

Key Structure-Property Insights:

-

Isomerism: The position of the linkage on the naphthalene ring influences the refractive index. Generally, 1-substituted naphthalenes tend to yield polymers with slightly higher refractive indices than their 2-substituted counterparts due to differences in packing and polarizability. [2]* Backbone: The presence of a methyl group on the acrylate backbone (methacrylate vs. acrylate) can affect the polymer's properties, including its glass transition temperature and, to a lesser extent, its refractive index.

-

Substituents: Introducing other high-polarizability groups onto the naphthalene ring, such as bromine or sulfur, can further enhance the refractive index. [6]* Copolymerization: Copolymerizing naphthalene-containing acrylates with other monomers provides a powerful tool for fine-tuning the refractive index and other properties of the final material. [8]The refractive index of the copolymer will generally be a weighted average of the refractive indices of the constituent homopolymers.

Caption: Key structure-property relationships in naphthalene-containing polyacrylates.

Conclusion and Future Outlook

Naphthalene-containing polyacrylates stand out as a versatile and highly effective class of materials for achieving high refractive indices. The ability to precisely control their optical properties through monomer design and polymerization techniques makes them invaluable for a wide range of advanced optical applications. Future research in this area will likely focus on the development of novel naphthalene-based monomers with even higher molar refractivities, the exploration of controlled polymerization methods to achieve well-defined polymer architectures, and the formulation of nanocomposites that combine the high refractive index of these polymers with the unique properties of inorganic nanoparticles. As the demand for more sophisticated optical systems continues to grow, the importance of these remarkable polymers is set to increase even further.

References

-

Optica Publishing Group. (2006). Determination of film thickness and refractive index in one measurement of phase-modulated ellipsometry. [Link]

-

ACS Publications. (2005). Isomer Structure−Optical Property Relationships for Naphthalene-Based Poly(perfluorocyclobutyl ether)s. [Link]

-

OSTI.GOV. (2016). Determining thickness and refractive index from free-standing ultra-thin polymer films with spectroscopic ellipsometry. [Link]

-

Philipps-Universität Marburg. (2018). High Refractive Index Polymers by Design. [Link]

-

Wikipedia. Birefringence. [Link]

-

Chemdad. POLY(1-NAPHTHYL METHACRYLATE). [Link]

-

ResearchGate. (2020). One-pot Synthesis of Poly(2-naphthyl methacrylate). [Link]

-

scipoly.com. Refractive Index of Polymers by Index. [Link]

-

KLA. Refractive Index of Acrylic, Acrylate, Lucite, Perspex, Plexiglass. [Link]

-

MDPI. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. [Link]

-

MDPI. (2025). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. [Link]

-

ResearchGate. High refractive index of transparent acrylate polymers functionalized with alkyl sulfur groups. [Link]

-

RefractiveIndex.INFO. Refractive index database. [Link]

-

RSC Publishing. Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. [Link]

-

ACS Publications. (2013). Synthesis of Poly(decahydro-2-naphthyl methacrylate)s with Different Geometric Structures and Effects of Side-Group Dynamics on Polymer Properties Investigated by Thermal and Dynamic Mechanical Analyses and DFT Calculations. [Link]

-

ResearchGate. (2014). Can anyone tell how abbe's number is related with the birefringence?. [Link]

-

PubMed. (2025). Chemically Recyclable Poly(tetrathioorthocarbonate)s: Combining High Refractive Index and Abbe Number. [Link]

-

MDPI. (2021). Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. [Link]

-

Maastricht University. (2021). Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. [Link]

-

ResearchGate. (2018). Refractive index evolution of various commercial acrylic resins during photopolymerization. [Link]

-

sema GmbH. High-Reflective-Index Acrylate. [Link]

-

ResearchGate. fundamental photophysical properties of 1-Naphthyl acrylate. [Link]

-

ResearchGate. fundamental photophysical properties of 1-Naphthyl acrylate. [Link]

-

ResearchGate. fundamental photophysical properties of 1-Naphthyl acrylate. [Link]

-

ResearchGate. (2020). What are the factors (molecular/crystalline structure related) that affect refractive index of ceramics, glasses and polymers? How?. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy 2-Naphthyl acrylate | 52684-34-1 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Birefringence - Wikipedia [en.wikipedia.org]

- 9. uni-marburg.de [uni-marburg.de]

- 10. researchgate.net [researchgate.net]

- 11. High-Reflective-Index Acrylate - sema Gesellschaft für Innovationen mbH [sema-gmbh.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Refractive Index of Acrylic, Acrylate, Lucite, Perspex, Plexiglass for Thin Film Thickness Measurement | KLA [kla.com]

Technical Guide: Design and Synthesis of Aromatic Acrylate Monomers for High-Performance Optical Materials

Executive Summary

This technical guide addresses the molecular engineering, synthesis, and characterization of aromatic acrylate monomers designed for high-refractive-index (RI) optical applications. While standard aliphatic acrylates (e.g., PMMA, RI ≈ 1.[1]49) suffice for general cladding, high-performance optics—such as intraocular lenses (IOLs), waveguide coatings, and holographic storage media—require RIs exceeding 1.60.

This guide focuses on three primary monomer classes: Bisphenol A derivatives (the baseline), Fluorene "Cardo" derivatives (high thermal stability/low birefringence), and Thio-aromatics (ultra-high RI). It bridges the gap between organic synthesis and optical physics, providing actionable protocols for researchers in material science and medicinal chemistry transitioning into bio-optics.

Part 1: Molecular Design Principles (The Physics of Refraction)

To design a high-RI monomer, one must manipulate the variables of the Lorentz-Lorenz Equation , which relates macroscopic refractive index (

Where:

- = Molar Refraction (dependent on total polarizability).

- = Molar Volume.

Design Directive: To maximize

Strategic Chemical Moieties

| Moiety | Effect on | Effect on | Resulting RI Contribution | Notes |

| Aliphatic Chains | Low | High | Low (< 1.50) | Used only for flexibility/viscosity control. |

| Benzene Ring | High ( | Moderate | High (~1.55-1.58) | The standard building block. |

| Fluorene (Cardo) | Very High | Moderate | Very High (~1.60-1.64) | Rigid structure reduces birefringence. |

| Sulfur (Thioether) | Extremely High | Low | Ultra-High (> 1.65) | High atomic refraction of Sulfur. |

| Halogens (Br, I) | High | Low | High | Often avoided due to environmental/disposal regulations. |

Visualization: Molecular Design Logic

Caption: Logic flow for maximizing refractive index via the Lorentz-Lorenz relationship.

Part 2: Monomer Classes & Comparative Performance

Bisphenol A Ethoxylate Diacrylate (BAED)[2][3]

-

Role: The industry workhorse.

-

Structure: Two benzene rings connected by a propylidene bridge.

-

Performance: RI

1.54 - 1.56. -

Pros: Low cost, scalable, good mechanical properties.

-

Cons: RI is often insufficient for next-gen AR/VR waveguides; prone to yellowing if not stabilized.

Fluorene "Cardo" Acrylates (The Gold Standard)

-

Structure: A fluorene core perpendicular to the polymer backbone (Cardo structure).

-

Performance: RI

1.60 - 1.64.[3][5] -

Key Advantage: The bulky, rigid structure prevents polymer chain alignment, resulting in low birefringence . This is critical for maintaining polarization states in display technologies.

-

Synthesis Note: Typically derived from 9,9-bis(4-hydroxyphenyl)fluorene (BHPF).

Thio-Aromatic Acrylates (Sulfur-Containing)

-

Role: Ultra-high RI applications (n > 1.65).[5]

-

Structure: Incorporation of sulfide (-S-) or sulfone (-SO2-) linkages between aromatic rings.

-

Performance: RI can reach 1.70+.[6]

-

Challenges: Odor during synthesis, potential for oxidative yellowing, lower glass transition temperature (Tg) compared to fluorenes.

Part 3: Synthesis Strategy (Fluorene Diacrylate)

We will focus on the synthesis of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene , a premier monomer combining high RI with processability.

Reaction Pathway[10]

-

Precursor: 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF).

-

Functionalization: Ethoxylation using ethylene carbonate (safer than ethylene oxide gas) to create the diol.

-

Acrylation: Esterification using acryloyl chloride or acrylic acid.

Visualization: Synthesis Workflow

Caption: Synthetic pathway for Fluorene Diacrylate, avoiding gaseous ethylene oxide.

Part 4: Experimental Protocols

Protocol A: Synthesis of Fluorene Diacrylate

Note: All steps must be performed in a fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

1. Ethoxylation (Formation of the Diol)

-

Charge: In a 500mL 3-neck flask equipped with a mechanical stirrer and N2 inlet, charge 35.0g (0.1 mol) of BHPF, 19.4g (0.22 mol) of ethylene carbonate, and 0.5g of potassium carbonate (

). -

Reaction: Heat to 145°C for 5-6 hours. Monitor consumption of BHPF via TLC (Eluent: Ethyl Acetate/Hexane 1:1).

-

Workup: Cool to 80°C, add 200mL Toluene. Wash with water (3x 100mL) to remove unreacted carbonate and salts. Recrystallize from toluene/ethanol to yield white crystals (Yield ~85%).

2. Acrylation (Formation of the Monomer)

-

Charge: Dissolve 20g of the Diol intermediate in 150mL dry Dichloromethane (DCM) with 10.1g Triethylamine (TEA). Cool to 0°C in an ice bath.

-

Addition: Dropwise add 5.0g Acryloyl Chloride dissolved in 20mL DCM over 30 minutes. Maintain temp < 5°C to prevent polymerization.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 4 hours.

-

Quench/Wash: Wash organic layer with 1M HCl (remove amine), then Sat. NaHCO3 (neutralize acid), then Brine.

-

Inhibition: Add 100 ppm MEHQ (4-Methoxyphenol) to the organic layer before stripping solvent to prevent premature polymerization.

-

Isolation: Rotary evaporate solvent at < 40°C. Obtain viscous pale yellow liquid.

Protocol B: Optical Characterization (Prism Coupling)

Objective: Measure Refractive Index (

-

Formulation: Mix Monomer (98 wt%) + Photoinitiator (e.g., TPO or Irgacure 184, 2 wt%).

-

Coating: Spin coat onto a clean silicon wafer or quartz slide (2000 rpm, 30s) to achieve ~5

thickness. -

Curing: UV Cure under

atmosphere (Mercury lamp, -

Measurement: Use a Metricon Prism Coupler (Model 2010).

-

Place sample against the prism.

-

Scan TE and TM modes.

-

Data Output:

(in-plane) and -

Calculation: Average RI =

. Birefringence =

-

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Optimization Strategy |

| Yellowing | Oxidation of aromatic amines or sulfur; Photoinitiator byproducts. | 1. Use non-yellowing initiators (e.g., phosphine oxides).2. Add antioxidants (Hindered Amine Light Stabilizers - HALS). |

| High Viscosity | Strong | Dilute with reactive diluents like Benzyl Acrylate or o-Phenylphenol Ethyl Acrylate (OPPEA) to maintain high RI while dropping viscosity. |

| Shrinkage | Formation of covalent bonds reduces free volume ( | Use "Cardo" monomers (Fluorene).[7][8] The bulky side groups create "free volume" that resists collapse during curing. |

| Haze | Phase separation or crystallization. | Ensure monomer purity (>98%). If using mixtures, match solubility parameters of components. |

Trans-disciplinary Insight: Bio-Optics & Drug Development

For researchers with a background in medicinal chemistry or drug development:

-

Purity Profiles: Just as with APIs, trace metal catalysts (e.g., from synthesis) can cause optical defects or cytotoxicity in IOLs. Metal scavenging (using silica-thiol scavengers) is a shared purification step.

-

Biocompatibility: Acrylates are potential irritants. For in vivo applications (contact lenses, IOLs), residual monomer extraction (Soxhlet extraction) is a critical quality control step, analogous to removing genotoxic impurities in drugs.

References

-

Lorentz-Lorenz Relation & Molecular Design

- Title: "The Lorentz-Lorenz equ

- Source: Oxford Reference

-

URL:[Link]

-

Fluorene Acrylates (Cardo Structures)

-

Sulfur-Containing Monomers

- Title: "Sulfur-Containing Poly(meth)acrylates with High Refractive Indices and High Abbe's Numbers"

- Source: Macromolecules (ACS Public

-

URL:[Link]

-

Bisphenol A Ethoxylate Diacrylate Properties

-

Refractive Index Measurement Standards

- Title: "ASTM D542 - Standard Test Method for Index of Refraction of Transparent Organic Plastics"

- Source: ASTM Intern

-

URL:[Link]

Sources

- 1. Synthesis of high refractive index and low-birefringence acrylate polymers with a tetraphenylethane skeleton in the side chain - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CAS 64401-02-1: Ethoxylated bisphenol A diacrylate [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20080200582A1 - High refractive index monomers, compositions and uses thereof - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Acrylate - Fine chemical materials | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bisphenol A ethoxylate diacrylate average Mn 468, EO/phenol 1.5, MEHQ 250ppm inhibitor 64401-02-1 [sigmaaldrich.com]

3-(Naphthalen-2-yloxy)propyl acrylate molecular weight and density

Topic: 3-(Naphthalen-2-yloxy)propyl acrylate: Physicochemical Profile and Biopharmaceutical Applications Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals

High-Refractive Index Monomer for Advanced Biomaterials and Controlled Drug Delivery

Executive Summary

This compound (CAS: 1642857-58-6) is a specialty aromatic monomer characterized by a high refractive index and significant hydrophobicity.[1] While historically utilized in optical resin engineering—specifically for intraocular lenses (IOLs) to minimize chromatic aberration—its utility has expanded into pharmaceutical sciences.

For drug development professionals, this molecule serves as a critical hydrophobic modifier in hydrogel systems. Its naphthalene moiety facilitates

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for CAS 1642857-58-6.

Table 1: Key Chemical Specifications

| Property | Value | Source/Validation |

| CAS Number | 1642857-58-6 | ChemicalBook / BLD Pharm [1] |

| Molecular Formula | Stoichiometric Calculation | |

| Molecular Weight | 256.30 g/mol | Calculated ( |

| Density | 1.120 g/cm³ | Experimental/Vendor Data [2] |

| Physical State | Viscous Liquid / Low-melting Solid | Homolog comparison (Ethyl analog is liquid) |

| Boiling Point | 419.2 ± 28.0 °C | Predicted (760 mmHg) [2] |

| Refractive Index | > 1.56 | Estimated based on Naphthalene moiety [3] |

| Solubility | Soluble: DCM, THF, TolueneInsoluble: Water | Hydrophobic Naphthalene domain |

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific engineering purpose:

-

Acrylate Head: Provides the reactive site for free-radical polymerization (FRP) or atom transfer radical polymerization (ATRP).

-

Propyl Spacer: A flexible

linker that decouples the bulky aromatic ring from the polymer backbone, enhancing chain mobility and reducing glass transition temperature ( -

Naphthalene Tail: A planar, electron-rich aromatic system responsible for high refractive index and hydrophobic association.

Synthesis & Characterization Protocol

For researchers requiring in-house synthesis, the following protocol ensures high purity by mitigating the risk of premature polymerization. This route utilizes a Williamson Ether Synthesis followed by Acrylation .

Diagram 1: Synthetic Pathway

Caption: Two-step synthesis strategy decoupling the ether formation from the sensitive acrylate installation.

Step-by-Step Methodology

Phase 1: Etherification (Linker Attachment)

-

Reagents: Dissolve 2-Naphthol (1.0 eq) and Potassium Carbonate (

, 2.0 eq) in anhydrous acetone. -

Addition: Add 3-Bromo-1-propanol (1.2 eq) dropwise.

-

Reaction: Reflux at 60°C for 12–16 hours under inert atmosphere (

). -

Workup: Filter inorganic salts. Evaporate solvent.[2] Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted naphthol) and brine. Dry over

. -

Validation:

NMR should show disappearance of phenolic -OH and appearance of propyl triplets at

Phase 2: Acrylation (Monomer Formation)

-

Setup: Dissolve the intermediate alcohol (from Phase 1) and Triethylamine (TEA, 1.5 eq) in dry Dichloromethane (DCM). Cool to 0°C.

-

Addition: Add Acryloyl Chloride (1.2 eq) dropwise over 30 minutes. Critical: Exothermic reaction; maintain T < 5°C to prevent polymerization.

-

Quench: Stir at room temperature for 4 hours. Quench with saturated

. -

Purification: Column chromatography (Hexane/EtOAc). Note: Add 50 ppm MEHQ (inhibitor) to the collection flasks.

-

Final QC:

-

NMR: Confirm acrylate vinyl protons (multiplet

5.8–6.4 ppm). -

Purity: >98% by HPLC is required for biological applications to avoid cytotoxicity from unreacted acryloyl chloride.

-

Applications in Drug Development & Biomaterials[7][8]

Hydrophobic Modification of Hydrogels

Standard PEG or HEMA-based hydrogels often suffer from "burst release" when delivering small hydrophobic drugs. Incorporating this compound creates hydrophobic micro-domains within the hydrogel mesh.

Mechanism of Action:

The planar naphthalene rings engage in

Diagram 2: Drug Delivery Mechanism

Caption: Schematic of hydrophobic domain formation reducing burst release via pi-pi interactions.

Ophthalmic Biomaterials (IOLs)

In the development of Intraocular Lenses (IOLs), this monomer is copolymerized to increase the Refractive Index (RI) of the material.

-

Benefit: Higher RI allows for thinner lenses that can be injected through smaller incisions.

-

Glistening Prevention: The propyl spacer improves compatibility with the acrylate matrix, reducing phase separation (glistening) common in rigid aromatic acrylates [4].

Handling and Safety Standards

-

Storage: Store at 2–8°C in the dark. Ensure the presence of a polymerization inhibitor (e.g., MEHQ 50-100 ppm).

-

Toxicity: Acrylates are potent sensitizers. Use double nitrile gloves and work in a fume hood.

-

Disposal: Incineration is the standard disposal method for high-carbon aromatic monomers.

References

-

Filmetrics. (2024). Refractive Index Database: Acrylate Polymers and High-Index Resins. Retrieved from [Link]

-

MDPI Polymers. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Retrieved from [Link]

Sources

Solubility Profiling of High-Refractive Index Monomers: 3-(Naphthalen-2-yloxy)propyl Acrylate

Executive Summary & Molecular Architecture

Compound: 3-(Naphthalen-2-yloxy)propyl acrylate CAS: 1642857-58-6 Role: High-Refractive Index (RI) Monomer for Optical Coatings & Photopolymers

In the development of advanced optical materials, this compound serves as a critical building block. Its dual-functionality—a naphthalene moiety providing high refractive index and

This guide provides a rigorous analysis of the solubility profile of this monomer, moving beyond simple "soluble/insoluble" binaries to a thermodynamic understanding based on Hansen Solubility Parameters (HSP) and intermolecular forces.

Structural Analysis & Solvation Thermodynamics

The solubility behavior of CAS 1642857-58-6 is dictated by the competition between its three distinct structural domains:

-

Naphthalene Core (Hydrophobic/Aromatic): Dominates the dispersion forces (

). It drives solubility in aromatic and chlorinated solvents but promotes crystallization/precipitation in aliphatic hydrocarbons. -

Propyl Spacer (Aliphatic Linker): Provides limited flexibility and slight non-polar character, aiding compatibility with moderately polar resins.

-

Acrylate Terminus (Polar/Reactive): The ester linkage introduces dipole-dipole interactions (

) and weak hydrogen bond acceptance (

Thermodynamic Rule of Thumb:

To dissolve this monomer, the solvent must overcome the significant lattice energy (or cohesive energy density if liquid) stabilized by the

Predicted Solubility Landscape

Based on Group Contribution Methods and structural analogs (e.g., 2-phenoxyethyl acrylate).

The following profile categorizes solvents by their thermodynamic compatibility.

Table 1: Solubility Profile by Solvent Class[1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent | "Like dissolves like." Strong |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent | High solvating power due to polarizability matching. Ideal for NMR analysis and initial stock solutions. |

| Polar Aprotic | THF, Acetone, MEK, Ethyl Acetate | Good | Dipole interactions stabilize the acrylate/ether groups. These are preferred for coating formulations due to evaporation rates. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Poor / Borderline | The hydrophobic naphthalene ring disrupts the solvent's H-bonding network. Solubility decreases as alcohol chain length decreases. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble | Significant mismatch in dispersion forces. The solvent cannot disrupt the solute's self-association. |

| Water | Water | Insoluble | The hydrophobic effect dominates. |

Experimental Determination Framework

Standardized Protocol for Solubility Verification

As a Senior Application Scientist, relying on literature values is insufficient for critical formulation. The following self-validating protocol ensures data integrity.

Gravimetric Saturation Method (Step-by-Step)

Objective: Determine the saturation limit (

-

Preparation: Weigh 1.0 g of this compound into a 20 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 0.5 mL increments while stirring magnetically at 500 RPM.

-

Observation:

-

Instant Dissolution: Solute is highly soluble (

). -

Cloudiness/Precipitate: Stop addition.

-

-

Equilibration: If solid remains, cap the vial and stir for 24 hours at

. -

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-weighed). -

Quantification: Evaporate the solvent from a known volume of filtrate and weigh the residue.

-

Calculation:

-

Visualization of Workflow

Figure 1: Decision tree for gravimetric solubility determination.

Hansen Solubility Parameters (HSP) Analysis

To formulate this monomer into complex resins (e.g., with urethane acrylates or photoinitiators), we use HSP to predict compatibility.

Estimated HSP Values for this compound: Derived via Stefanis-Panayiotou Group Contribution Method.

-

(Dispersion): ~19.5 MPa

-

(Polar): ~5.0 MPa

-

(Hydrogen Bonding): ~6.5 MPa

Interaction Radius (

Solvent Selection Strategy

When choosing a solvent for coating applications (e.g., spin coating or slot die), select a solvent blend that matches these coordinates.

-

Target Blend: A mix of PGMEA (Propylene glycol monomethyl ether acetate) and Toluene often provides the perfect balance of solvation power and evaporation rate for this specific monomer class.

Application Case Study: High-RI Optical Coating

Challenge: Formulate a UV-curable high-refractive index coating (

Formulation Logic:

-

Primary Solvent (Dissolver): MEK (Methyl Ethyl Ketone) .

-

Reasoning: Excellent solubility for the acrylate and naphthalene domains; fast evaporation for thin films.

-

-

Co-Solvent (Leveler): Cyclohexanone .

-

Reasoning: Higher boiling point prevents "orange peel" defects; high

ensures the naphthalene moiety remains solubilized during the drying phase, preventing crystallization haze.

-

-

Incompatible Solvents (Avoid): Alcohols (Methanol/Ethanol).

-

Risk: Adding photoinitiators dissolved in alcohols may cause the naphthalene monomer to crash out, creating a hazy film.

-

Interaction Mechanism Diagram

Figure 2: Mechanistic comparison of solvation (Toluene) vs. precipitation (Hexane).

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

-

PubChem. (n.d.).[1] Compound Summary: this compound.[2][3][4][5] National Library of Medicine.

-

Abbott, S. (n.d.).[2] Hansen Solubility Parameters in Practice (HSPiP).

-

Sigma-Aldrich. (n.d.).[6] Product Specification: Naphthalene Acrylates.

Sources

- 1. 3-(1-Naphthalenyl)-2-propenoic acid | C13H10O2 | CID 98307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propyl acrylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound,1642857-58-6-吉林中科研伸科技有限公司-吉林中科研伸科技有限公司 [chemextension.com]

- 4. 1642857-58-6 CAS|3-(萘-2-基氧基)丙酯|生产厂家|价格信息 [m.chemicalbook.com]

- 5. This compound CAS#: 1642857-58-6 [m.chemicalbook.com]

- 6. Naphthalene - Sciencemadness Wiki [sciencemadness.org]

Methodological & Application

High-Fidelity Synthesis of Poly[3-(Naphthalen-2-yloxy)propyl acrylate]: A Protocol for Free Radical Polymerization

An Application Guide:

Abstract: This document provides a comprehensive guide for the synthesis of poly[3-(Naphthalen-2-yloxy)propyl acrylate] via conventional free radical polymerization. The protocol is designed for researchers in polymer chemistry and materials science, offering a detailed methodology from reagent preparation to polymer characterization. By incorporating a bulky, aromatic naphthalene moiety, this polymer is anticipated to exhibit unique thermal and optical properties. This guide explains the causal relationships behind the selection of specific reagents and conditions, ensuring a reproducible and scientifically sound experimental design.

Scientific Rationale and Process Overview

Free radical polymerization is a robust and versatile chain-growth polymerization method, well-suited for a wide range of vinyl monomers, including acrylates.[1] The process is initiated by the thermal decomposition of an initiator, which generates free radicals. These radicals then propagate by sequentially adding monomer units, ultimately forming long polymer chains.[2][3]

For the monomer this compound, the presence of the large, rigid naphthalene side group is expected to significantly influence the polymer's properties. The steric hindrance of this group may affect polymerization kinetics, while its aromatic nature is likely to increase the glass transition temperature (Tg) and enhance the thermal stability of the final polymer.[4][5]

The chosen method is solution polymerization , which offers excellent control over the reaction exotherm and viscosity, two common challenges in bulk acrylate polymerization.[6] The selection of 2,2'-Azobis(2-methylpropionitrile) (AIBN) as the initiator is based on its predictable, first-order decomposition kinetics at moderate temperatures (typically 60-80 °C) and its ability to generate radicals without introducing reactive byproducts that could interfere with the polymerization.[1][7][8]

Experimental Workflow Diagram

The following diagram outlines the complete workflow, from initial preparation to final polymer analysis.

Caption: Experimental workflow for the synthesis and characterization of poly[this compound].

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >97% | BLD Pharm (or equivalent) | CAS: 1642857-58-6. Must be passed through a column of basic alumina to remove inhibitor before use.[2] |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | >98% | Sigma-Aldrich (or equivalent) | Recrystallize from methanol before use for best results.[2] |

| Toluene | Anhydrous, >99.8% | Sigma-Aldrich (or equivalent) | Anhydrous grade is crucial to prevent side reactions. |

| Methanol | ACS Grade | Fisher Scientific (or equivalent) | Used for precipitation. Must be cold (~0-4°C). |

| Basic Alumina | Activated, Brockmann I | Sigma-Aldrich (or equivalent) | For inhibitor removal. |

| Nitrogen (N₂) | High Purity (>99.99%) | Local Supplier | For creating an inert atmosphere. |

Equipment:

-

Three-neck round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Nitrogen inlet/outlet (bubbler)

-

Heating mantle with temperature controller/oil bath

-

Schlenk line or equivalent for inert atmosphere techniques

-

Glass funnels and filter paper

-

Vacuum oven

Pre-Reaction Preparations

-

Inhibitor Removal: The acrylate monomer is typically supplied with a radical inhibitor (e.g., MEHQ). To remove it, prepare a short column with basic alumina and pass the monomer through it immediately before use. This step is critical as the inhibitor will prevent polymerization.[2]

-

Initiator Purification: AIBN can decompose over time. It is best practice to recrystallize it from hot methanol, filter the crystals, and dry them under vacuum at room temperature. Store purified AIBN at a low temperature (2-8°C).[2]

Polymerization Procedure

This protocol is for a ~5g scale reaction. Adjust volumes accordingly for different scales.

-

Apparatus Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet connected to a bubbler. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.

-

Reagent Charging:

-

In the flask, dissolve 5.0 g (19.5 mmol) of purified this compound in 20 mL of anhydrous toluene.

-

Separately, weigh 0.064 g (0.39 mmol) of recrystallized AIBN. This corresponds to a monomer-to-initiator ratio of [M]/[I] = 50.

-

-

Degassing: Seal the flask and purge the solution with a gentle stream of nitrogen for 30-45 minutes while stirring. This removes dissolved oxygen, which is a potent inhibitor of free radical polymerization.[7]

-

Reaction Initiation:

-

Immerse the flask in a preheated oil bath set to 70°C.

-

Once the solution reaches thermal equilibrium, add the pre-weighed AIBN to the flask under a positive flow of nitrogen.

-

Seal the system and maintain a gentle nitrogen flow throughout the reaction.

-

-

Polymerization: Allow the reaction to proceed at 70°C with continuous stirring. The reaction time can vary from 4 to 24 hours. A noticeable increase in viscosity is an indicator of successful polymerization.

-

Termination and Isolation:

-

After the desired time (e.g., 18 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Slowly pour the viscous polymer solution into a beaker containing ~250 mL of rapidly stirring, cold methanol.

-

A white, fibrous, or gummy precipitate of the polymer should form immediately.

-

-

Purification and Drying:

-

Continue stirring the methanol suspension for 20-30 minutes to ensure complete precipitation and to wash away unreacted monomer and initiator fragments.

-

Collect the polymer by vacuum filtration.

-

Wash the collected polymer with fresh, cold methanol (2 x 50 mL).

-

Dry the polymer in a vacuum oven at 40-50°C overnight or until a constant weight is achieved. The final product should be a white, solid material.

-

Polymer Characterization

Structural Verification by ¹H NMR Spectroscopy

Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl₃) for analysis. The key indicator of successful polymerization is the disappearance of the characteristic vinyl proton signals of the acrylate monomer (typically found between 5.8 and 6.4 ppm) and the appearance of a broad signal corresponding to the polymer backbone.[9][10]

Expected Spectral Features:

-

Aromatic Protons (Naphthalene): Multiplets around 7.2-8.0 ppm.

-

Oxy-propyl Protons (-OCH₂CH₂CH₂O-): Signals corresponding to the propyl linker.

-

Polymer Backbone (-CH₂-CH-): Broad signals appearing in the 1.5-2.5 ppm range.

-

Absence of Vinyl Protons: No sharp signals in the 5.8-6.4 ppm region.

Molecular Weight Determination by GPC/SEC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for determining the molecular weight distribution of the polymer.[11][12] Analysis is typically performed in THF against polystyrene standards.

Key Parameters to Determine:

-

Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains divided by the total number of chains.

-

Weight-Average Molecular Weight (Mₙ): An average that accounts for the contribution of larger chains.

-

Polydispersity Index (PDI or Đ): Calculated as Mₙ/Mₙ. For conventional free radical polymerization, a PDI value between 1.5 and 2.5 is typically expected, indicating a relatively broad distribution of chain lengths.[13]

Thermal Properties Analysis (DSC & TGA)

The incorporation of the bulky naphthalene group is expected to impart significant thermal characteristics.

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A high Tg (potentially >100°C) is anticipated due to the restricted chain mobility caused by the rigid naphthalene side chains.[4][5] The analysis is typically run at a heating rate of 10 °C/min under a nitrogen atmosphere.[4]

-

Thermogravimetric Analysis (TGA): Used to assess thermal stability. The onset decomposition temperature (Td), often defined as the temperature at 5% weight loss, provides a measure of the polymer's stability at elevated temperatures.[4] A high Td is expected.

Summary of Polymerization Conditions and Expected Outcomes

| Parameter | Recommended Value | Rationale / Expected Outcome |

| Solvent | Anhydrous Toluene | Good solubility for monomer and polymer; aids in heat dissipation.[6] |

| [Monomer] | ~1.0 M | Balances reaction rate and viscosity control. |

| Initiator | AIBN | Predictable decomposition at 70°C, avoids side reactions.[1][8] |

| [M]/[I] Ratio | 50:1 to 200:1 | Lower ratios (e.g., 50:1) yield lower molecular weight; higher ratios yield higher molecular weight. |

| Temperature | 70 °C | Optimal for AIBN decomposition rate. |

| Reaction Time | 4-24 h | Longer times generally lead to higher monomer conversion. |

| Expected Mₙ (GPC) | 5,000 - 50,000 g/mol | Dependent on the [M]/[I] ratio and reaction time. |

| Expected PDI (Đ) | 1.5 - 2.5 | Typical for conventional free radical polymerization. |

| Expected Tg (DSC) | > 100 °C | The rigid naphthalene side group restricts polymer chain motion.[4][5] |

Troubleshooting and Scientific Insights

-

No Polymerization: This is most commonly due to the presence of inhibitors. Ensure the monomer is freshly passed through an alumina column and that the entire system is thoroughly deoxygenated.[7]

-

Low Molecular Weight: This can result from a high initiator concentration (low [M]/[I] ratio) or chain transfer to the solvent. While toluene has a low chain transfer constant, it is not zero.[6] Consider using a different solvent or increasing the [M]/[I] ratio.

-

Broad or Bimodal PDI: This may indicate poor control over the initiation or termination steps. Ensure the reaction temperature is stable and that the initiator is added once the system is at thermal equilibrium.

-

Insolubility of Polymer: If the polymer precipitates during the reaction, it may indicate that toluene is a poor solvent for the high molecular weight polymer. In this case, a solvent with higher polarity, such as N,N-Dimethylformamide (DMF), could be considered.

Mechanistic Representation

The polymerization proceeds via a classic three-step radical chain-growth mechanism.

Caption: The three key stages of free radical polymerization: initiation, propagation, and termination.

References

- Naphthalene-Containing Epoxy Resin: Phase Structure, Rheology, and Thermophysical Properties. MDPI.

- Naphthalene engineering of chemically recyclable polyesters with enhanced thermal and mechanical properties. Polymer Chemistry (RSC Publishing).

- Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization. MDPI.

- Control of Free Radical Reactivity in Photopolymerization of Acrylates. RadTech.

- Temperature-dependent morphology-electron mobility correlations of naphthalene diimide-indacenodithiophene copolymers prepared via direct arylation polymerization. RSC Publishing.

- Iron-initiated radical polymerization of acrylate monomers. Polymer Chemistry (RSC Publishing).

- Solution polymerization of acrylic acid derived monomers using tertiary alkyl(ηC5)hydroperoxides. Google Patents.

- Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks. PMC.

- Acrylates - Matyjaszewski Polymer Group. Carnegie Mellon University.

- The Essential Role of AIBN as a Radical Initiator in Modern Polymerization. NINGBO INNO PHARMCHEM CO.,LTD..

- Stereochemical Characterization of Poly(pentyl acrylate) by One and Two Dimensional NMR Spectroscopy. ResearchGate.

- Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymerization. American Coatings Association.

- Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Publications.

- GPC-NMR Analysis for Polymer Characterisation. Intertek.

- AIBN – Knowledge and References. Taylor & Francis.

- Solution polymerization. Wikipedia.

- Next-Generation High-performance Bio-Based Naphthalate Polymers Derived from Malic Acid for Sustainable Food Packaging. Preprints.org.

- Naphthalene Group Containing Side Chain Liquid Crystalline Polymers and their Rheological Behavior. ResearchGate.

- Configurational sequence determination of poly(isobornyl acrylate) by NMR spectroscopy. ResearchGate.

- Are there any general chemical rules for choosing initiators for a polymerization reaction?. Chemistry Stack Exchange.

- Visible-light-mediated, additive-free, and open-to-air controlled radical polymerization of acrylates and acrylamide. DSpace@MIT.

- Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology.

- Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. MDPI.

- The formation mechanism of the naphthalene derivatives during the degradation of poly(NOPMA). ResearchGate.

- Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. ACS Publications.

- Synthesis, Characterization, and Energetic Properties of Nitrate Ester Acrylate Polymer. ACS Publications.

- 1642857-58-6|this compound|BLD Pharm. BLD Pharm.

- Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics. PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]

- 3. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. Naphthalene engineering of chemically recyclable polyesters with enhanced thermal and mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. DSpace [dr.lib.iastate.edu]

- 6. Solution polymerization - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Notes & Protocols: Mastering Reactive Diluent Ratios for Naphthalene Acrylate Photopolymerization

Introduction

Naphthalene acrylate monomers, such as 1-Naphthyl acrylate and 2-Naphthyl acrylate, are key building blocks for high-performance photopolymers. The rigid, bulky naphthalene moiety imparts desirable properties to the resulting polymer network, including enhanced thermal stability, high refractive index, and improved mechanical strength.[1] However, these characteristics also present formulation challenges. 2-Naphthyl acrylate, for instance, is a crystalline solid at room temperature with a melting point of 38-42 °C, making it impossible to process as a liquid monomer under ambient conditions.[2] Even when molten, its viscosity is considerable.

This is where reactive diluents become essential. Reactive diluents are low-viscosity monomers that are incorporated into the formulation to reduce the overall viscosity, enabling practical application methods like spin-coating, jetting, or vat photopolymerization.[3] Crucially, they are not inert solvents; they possess one or more polymerizable groups (typically acrylate) and become covalently bonded into the final polymer network during UV curing.[] The choice of reactive diluent and its concentration relative to the naphthalene acrylate monomer is a critical formulation parameter that dictates not only the processability of the resin but also the ultimate thermomechanical properties of the cured material.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to understand and optimize the use of reactive diluents in naphthalene acrylate photopolymerization. We will explore the causal relationships between diluent functionality and polymer properties, provide step-by-step protocols for formulation and characterization, and present model data to guide experimental design.

The Scientific Rationale: Why Diluent Ratios Matter

The primary function of a reactive diluent is to lower the viscosity of a high-viscosity or solid monomer like naphthalene acrylate. However, its influence extends far beyond simple rheological control. The diluent's molecular structure, and specifically its functionality (the number of acrylate groups per molecule), directly impacts the architecture of the polymer network.

-

Monofunctional Diluents: These have one acrylate group. They act as chain extenders, reducing the overall crosslink density of the network. This typically leads to a more flexible polymer with a lower glass transition temperature (Tg), reduced shrinkage stress, and increased elongation at break, but often at the cost of reduced modulus and thermal stability.

-

Difunctional Diluents: With two acrylate groups, these diluents act as crosslinkers, connecting different polymer chains. They are highly effective at building network integrity, increasing stiffness (Young's Modulus), and enhancing thermal and chemical resistance.[5]

-

Trifunctional (and higher) Diluents: These molecules create highly dense crosslinked networks. They can dramatically increase the Tg, hardness, and modulus of the final polymer, but this is often accompanied by a significant increase in brittleness and shrinkage stress.[5]

The bulky, rigid nature of the naphthalene group in poly(naphthalene acrylate) results in a polymer with a relatively high glass transition temperature (Tg of poly(2-naphthyl acrylate) is 59 °C) and significant stiffness.[6] By strategically blending naphthalene acrylate with reactive diluents of varying functionality, a formulator can precisely tailor the final material properties along a spectrum from rigid and thermally stable to more flexible and tough.

Diagram: Conceptual Impact of Diluent Functionality

Caption: Logical relationship between diluent choice and polymer properties.

Materials & Formulation Strategy

Core Components

A successful formulation requires careful selection of its constituent parts. For this guide, we will focus on 2-Naphthyl Acrylate as our primary monomer due to its well-defined solid state and known polymer Tg.

| Component | Example | Supplier | CAS No. | Key Characteristics |

| Primary Monomer | 2-Naphthyl Acrylate | Sigma-Aldrich, Alfa Chemistry | 52684-34-1 | Solid at RT (MP: 38-42 °C). Polymer imparts high Tg (59 °C), rigidity, and UV resistance.[6] |

| Photoinitiator | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO / Irgacure 819) | IGM Resins, BASF | 162881-26-7 | Type I photoinitiator. Broad absorption in UVA/Visible range (385-405 nm), suitable for LED curing. Efficiently generates free radicals. |

| Reactive Diluent (Mono) | Isobornyl Acrylate (IBOA) | Arkema, Allnex | 5888-33-5 | Low viscosity, monofunctional. Adds flexibility, lowers Tg, improves adhesion. |

| Reactive Diluent (Di) | 1,6-Hexanediol Diacrylate (HDDA) | Arkema, Allnex | 13048-33-4 | Low viscosity, difunctional. Excellent viscosity reducer, increases crosslink density and hardness. |

| Reactive Diluent (Tri) | Trimethylolpropane Triacrylate (TMPTA) | Arkema, Allnex | 15625-89-5 | Low viscosity, trifunctional. Creates highly crosslinked, rigid, and chemically resistant networks. |

Model Formulations & Predicted Properties

The following tables present hypothetical but scientifically plausible data for formulations of 2-Naphthyl Acrylate (2-NA) with the selected reactive diluents (RD). These tables are intended to serve as a starting point for experimental design.

Table 1: Viscosity of Uncured Resin Formulations at 25 °C

| Formulation ID | 2-NA (wt%) | RD Type | RD (wt%) | Predicted Viscosity (mPa·s) | Notes |

| F100 | 100 | - | 0 | > 20,000 (Solid) | Unprocessable at room temperature. |

| F-IBOA-30 | 70 | IBOA | 30 | ~1,500 | Significantly reduced viscosity, pourable liquid. |

| F-IBOA-50 | 50 | IBOA | 50 | ~400 | Low viscosity, suitable for jetting or fast coating. |

| F-HDDA-30 | 70 | HDDA | 30 | ~900 | HDDA is a very effective viscosity reducer.[7] |

| F-HDDA-50 | 50 | HDDA | 50 | ~150 | Very low viscosity, excellent processability. |

| F-TMPTA-30 | 70 | TMPTA | 30 | ~1,200 | Viscosity reduction is efficient. |

| F-TMPTA-50 | 50 | TMPTA | 50 | ~300 | Low viscosity, suitable for high-performance applications. |

Table 2: Predicted Photopolymerization Kinetics & Thermomechanical Properties

| Formulation ID | Predicted Rp (s⁻¹) | Predicted Final Conversion (%) | Predicted Tg (°C) | Predicted Young's Modulus (GPa) | Predicted Elongation at Break (%) |

| F100 | N/A (Solid) | N/A (Solid) | 59 | ~3.5 | < 2 |

| F-IBOA-30 | ~0.8 | ~92 | ~45 | ~2.5 | ~5 |

| F-IBOA-50 | ~0.9 | ~90 | ~30 | ~1.8 | ~10 |

| F-HDDA-30 | ~1.2 | ~95 | ~62 | ~3.8 | < 3 |

| F-HDDA-50 | ~1.5 | ~94 | ~65 | ~4.0 | < 2 |

| F-TMPTA-30 | ~1.4 | ~96 | ~70 | ~4.2 | < 2 |

| F-TMPTA-50 | ~1.8 | ~95 | ~85 | ~4.8 | < 1 |

Note: Kinetic and mechanical data are illustrative predictions based on established principles of polymer science. Actual values must be determined experimentally.

Experimental Protocols

Diagram: Experimental Workflow

Caption: Standard workflow from formulation to characterization.

Protocol: Resin Formulation

Objective: To prepare a homogeneous, liquid photopolymer resin ready for curing.

Safety: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat. Consult the SDS for all chemicals before use.

Materials:

-

2-Naphthyl Acrylate (2-NA)

-

Reactive Diluent (IBOA, HDDA, or TMPTA)

-

Photoinitiator (BAPO / Irgacure 819)

-

Amber glass vials

-

Digital balance (4 decimal places)

-

Magnetic stir plate with heating

-

Teflon-coated stir bars

Procedure:

-

Tare an amber glass vial on the digital balance.

-

Weigh the required amount of 2-Naphthyl Acrylate directly into the vial.

-

Add the required amount of the selected Reactive Diluent to the same vial.

-

Add the photoinitiator. A typical concentration is 0.5 - 2.0 wt% of the total monomer (2-NA + RD) weight.

-

Place a small stir bar into the vial and cap it loosely.

-

Heat the vial to 45 °C on a magnetic stir plate while stirring. The melting point of 2-NA is 38-42 °C; this temperature ensures it melts completely without initiating thermal polymerization.

-

Stir until the solution is completely homogeneous and all components are dissolved. The solution should be clear and uniform.

-

Turn off the heat and allow the solution to cool to room temperature while stirring continues.

-

Store the formulated resin in the capped amber vial, protected from light, until use. For best results, use within 24 hours.

Protocol: Real-Time Photopolymerization Kinetics via RT-FTIR

Objective: To measure the rate of polymerization (Rp) and final acrylate conversion (C%) in real-time.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with a horizontal transmission or ATR accessory.

-

UV/Vis LED light source (e.g., 405 nm) with a collimating lens and defined intensity.

Procedure:

-

Establish a baseline: Record a background spectrum on the clean FTIR crystal/window.

-

Apply the sample: Place a single drop of the formulated resin onto the crystal or between two salt plates to create a thin film (~25 µm).

-

Monitor the acrylate peak: Begin recording spectra continuously (e.g., 1 scan per second). Focus on the acrylate C=C twist peak at approximately 810 cm⁻¹ . This peak will decrease in area as the double bonds are consumed.

-

Initiate polymerization: After a brief baseline period (e.g., 10 seconds), turn on the UV/Vis LED light source at a fixed intensity (e.g., 50 mW/cm²).

-

Record until plateau: Continue recording spectra until the area of the 810 cm⁻¹ peak no longer changes, indicating the reaction has stopped.

-

Calculate conversion: The percentage conversion at any time t is calculated using the formula: C(t)% = (1 - (Area(t) / Area(0))) * 100 where Area(t) is the peak area at time t and Area(0) is the initial peak area before UV exposure. The polymerization rate (Rp) is the derivative of the conversion vs. time plot.

Protocol: Thermomechanical Analysis via DMA

Objective: To determine the glass transition temperature (Tg) and Young's Modulus of the cured polymer.

Instrumentation:

-

Dynamic Mechanical Analyzer (DMA) with a film tension or three-point bending clamp.

-

UV curing chamber or system to prepare solid samples.

Procedure:

-

Prepare samples: Cast the liquid resin into a silicone mold of defined dimensions (e.g., 25mm x 5mm x 1mm). Cure thoroughly under a UV lamp, ensuring complete and uniform polymerization. Post-curing may be necessary to eliminate residual monomer.

-

Mount the sample: Secure the cured polymer strip into the appropriate clamp in the DMA.

-

Set DMA parameters:

-

Mode: Temperature sweep/ramp.

-

Frequency: 1 Hz.

-

Strain: 0.1% (within the linear viscoelastic region).

-

Temperature Range: e.g., 0 °C to 150 °C.

-

Heating Rate: 3 °C/min.

-

-

Run the analysis: The instrument will apply an oscillating force and measure the material's response as the temperature increases.

-

Determine properties:

-

Young's Modulus (E'): The storage modulus in the glassy region (e.g., at 25 °C) is a measure of the material's stiffness.

-

Glass Transition (Tg): The Tg is typically identified as the peak of the tan delta (tan δ) curve. Tan δ is the ratio of the loss modulus (E'') to the storage modulus (E').

-

Conclusion and Future Directions

The strategic use of reactive diluents is fundamental to unlocking the full potential of naphthalene acrylate photopolymers. By understanding the causal link between diluent functionality and network architecture, researchers can move beyond simple viscosity reduction to intelligently engineer materials with a desired balance of properties. The protocols and model data provided herein offer a robust starting point for systematically investigating the impact of diluent ratios on polymerization kinetics and final thermomechanical performance. Future work should focus on exploring binary or tertiary blends of reactive diluents to achieve synergistic effects and further refine material properties for specific high-value applications in advanced coatings, optical adhesives, and additive manufacturing.

References

-

Nabais, C. R. J. O. D., et al. (2011). Synthesis and Characterization of Co-polymers Based on Methyl Methacrylate and 2-Hexyl Acrylate Containing Naphthopyrans for a Light-Sensitive Contact Lens. Journal of Biomaterials Science, Polymer Edition, 22(1-3), 139-152. [Link]

-

Patai, S., et al. (1955). Preparation and Polymerization of Aryl Methacrylates and N-Arylmethacrylamides. Journal of the American Chemical Society. [Link]

-

Drujon, X., et al. (1993). Structure and Dynamics of Poly(1-naphthyl acrylate) in Solution by 13C NMR Spectroscopy. Macromolecules. [Link]

-

Lin, Y., et al. (2023). Synthesis and Characterization of Pressure-Sensitive Adhesives Based on a Naphthyl Curing Agent. MDPI. [Link]

-

Yuki, H., et al. (1969). Synthesis and characterization of poly (phenyl methacrylates). ResearchGate. [Link]

-

Ozalp, O., et al. (2024). Effect of various reactive diluents on the mechanical properties of the acrylate-based polymers produced by DLP/LCD-type 3D printing. DergiPark. [Link]

-

Wu, S., et al. (2022). A Machine Learning Framework for Predicting the Glass Transition Temperature of Homopolymers. Industrial & Engineering Chemistry Research. [Link]

-

Reddy, R., & Nando, G. B. (2008). Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. ResearchGate. [Link]

-

American Polymer Standards Corporation. (n.d.). Acrylic Ester Polymers. Free. [Link]

-

Protolabs. (n.d.). Glass Transition Temperature (Tg) of Polymers. [Link]

-

Clark, S. C., & Hoyle, C. E. (1999). Photopolymerization of acrylates using N-aliphaticmaleimides as photoinitiators. Polymer. [Link]

-

Jelena, P., et al. (2020). Glass transition temperatures derived from dynamic mechanical analysis (DMA) data of the UV-cured acrylic films. ResearchGate. [Link]

-

Reddy, R., & Nando, G. B. (2008). Synthesis, Characterization and Reactivity Ratios of Phenylethyl Acrylate/Methacrylate Copolymers. ResearchGate. [Link]

-

AA Blocks. (n.d.). 2-Naphthyl acrylate. [Link]

-

The University of Texas at Austin. (n.d.). Physical Properties of Poly (n-alkyl acrylate) Copolymers. [Link]

-

RadTech. (n.d.). Viscosity Control of Spray Applied Coatings. [Link]

-

Aydogan, B., et al. (2021). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. RSC Advances. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-NAPHTHYL ACRYLATE | 52684-34-1 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Naphthyl acrylate | C13H10O2 | CID 10192638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Poly(2-naphthyl acrylate) | Sigma-Aldrich [sigmaaldrich.com]

- 7. WO2018146259A1 - Acrylate-based monomers for use as reactive diluents in printing formulations - Google Patents [patents.google.com]

Application Notes and Protocols: Fabrication of Gradient-Index (GRIN) Lenses Using Naphthalene Acrylate Monomers

Introduction

Gradient-index (GRIN) optics represent a significant departure from traditional optical design, which relies on homogenous materials and curved surfaces to manipulate light. Instead, GRIN lenses feature a spatially varying refractive index, allowing for the bending of light within the material itself.[1][2] This intrinsic property enables the creation of flat lenses, miniaturized optical systems, and components with reduced optical aberrations compared to their conventional counterparts.[1][3] The applications for this technology are diverse, ranging from medical endoscopes and fiber optic communications to advanced laser systems.[1]

This document provides a detailed guide for the fabrication of polymeric GRIN lenses utilizing naphthalene acrylate monomers. Naphthalene-based polymers are of particular interest in optical applications due to their high refractive indices, thermal stability, and tunable photophysical properties.[4][5][6] By controlling the polymerization of naphthalene acrylate monomers, it is possible to create a precisely defined refractive index gradient, offering a versatile and cost-effective method for producing high-performance GRIN optics.

The protocols outlined herein are intended for researchers, scientists, and professionals in drug development and related fields who require an in-depth understanding of this fabrication process. We will cover the synthesis of the requisite monomers, the photopolymerization techniques used to establish the refractive index gradient, and the essential characterization methods to validate the final optical element.

Materials and Equipment

Monomer Synthesis

-

Naphthalene-containing precursor (e.g., 2-naphthol)

-

Acryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flasks, dropping funnels, condensers)

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Fourier-Transform Infrared (FTIR) spectrometer

GRIN Lens Fabrication

-

High refractive index monomer (Naphthalene Acrylate)

-

Low refractive index monomer (e.g., methyl methacrylate, MMA)

-

Photoinitiator (e.g., Irgacure 651)

-

UV curing system with controlled intensity (e.g., 365 nm)

-

Molds for lens casting (e.g., glass plates with spacers)

-

Spinner for creating thin films (optional)

-

Inert atmosphere glovebox or nitrogen/argon supply

Characterization

-

Abbe refractometer or prism coupler for refractive index measurement

-

Interferometer (e.g., Mach-Zehnder or Michelson) for refractive index profile measurement[7]

-

Optical microscope with imaging software

-

Beam profiler for focal spot analysis

-

UV-Vis spectrophotometer

Experimental Protocols

Part 1: Synthesis of Naphthalene Acrylate Monomer

The synthesis of a high refractive index naphthalene acrylate monomer is the foundational step. The aromatic naphthalene moiety is responsible for the high refractive index of the resulting polymer.

Diagram of Monomer Synthesis Workflow

Sources

- 1. photonics.com [photonics.com]

- 2. Gradient-index optics - Wikipedia [en.wikipedia.org]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. i-rep.emu.edu.tr [i-rep.emu.edu.tr]

- 5. mdpi.com [mdpi.com]